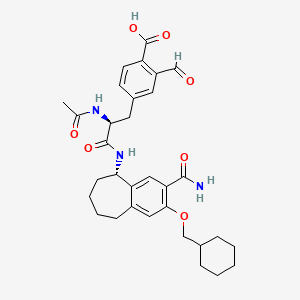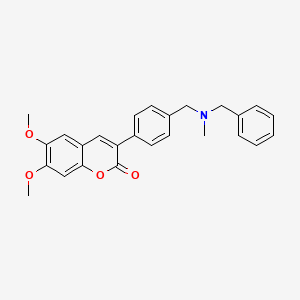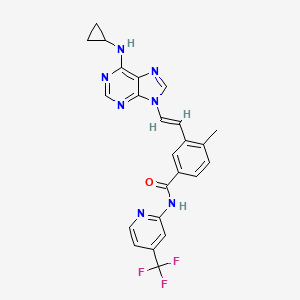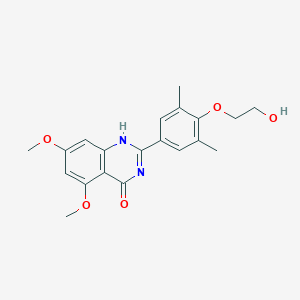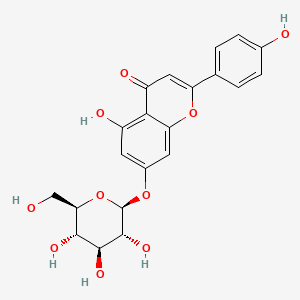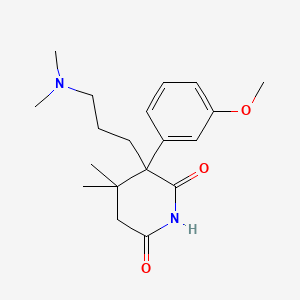
3-(3-甲氧基苯基)-3-(3-二甲氨基丙基)-4,4-二甲基哌啶-2,6-二酮
描述
AGN-2979 is a tryptophan hydroxylase (TPH) activation inhibitor that shows antidepressant properties in rodent models of depression.
科学研究应用
抑制色氨酸羟化酶激活
- 研究应用:该化合物被称为 AGN 2979,可抑制色氨酸羟化酶的激活。它阻止暴露于去极化介质或钙动员剂的脑干切片中酶活性的增加。这种抑制模式与抗精神病药物如氟哌啶醇和氟奋乃静中发现的模式相似 (Boadle-Biber 和 Phan,1986)。
用作酸碱滴定指示剂
- 研究应用:该化合物已被合成,用作酸碱滴定的指示剂。在某些形式中,它会根据 pH 值变化显示颜色变化,使其成为分析化学应用的潜在工具 (Pyrko,2021)。
晶体结构分析
- 研究应用:对类似化合物的晶体结构的研究揭示了它们分子构象的见解。这对于了解它们的化学性质和在材料科学中的潜在应用非常重要 (Wang 等,2011)。
合成和结构研究
- 研究应用:与 3-(3-甲氧基苯基)-3-(3-二甲氨基丙基)-4,4-二甲基哌啶-2,6-二酮 密切相关的化合物的各种合成方法和结构研究提供了对其分子行为的见解,这对于制药和化工行业至关重要 (Alphonsa 等,2016)。
潜在抗菌特性
- 研究应用:该化合物的某些衍生物已因其潜在的抗菌特性而被研究。这项研究与开发针对细菌和真菌感染的新药和治疗方法尤为相关 (Bhosle 等,2018)。
属性
CAS 编号 |
53873-21-5 |
|---|---|
产品名称 |
3-(3-Methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione |
分子式 |
C19H28N2O3 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C19H28N2O3/c1-18(2)13-16(22)20-17(23)19(18,10-7-11-21(3)4)14-8-6-9-15(12-14)24-5/h6,8-9,12H,7,10-11,13H2,1-5H3,(H,20,22,23) |
InChI 键 |
UJFNSGBGJMRZKS-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)NC(=O)C1(CCCN(C)C)C2=CC(=CC=C2)OC)C |
规范 SMILES |
CC1(CC(=O)NC(=O)C1(CCCN(C)C)C2=CC(=CC=C2)OC)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3-(3-methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione AGN 2979 AGN 2979 hydrochloride AGN-2979 SC 48274 SC-48274 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

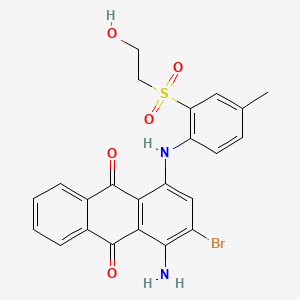
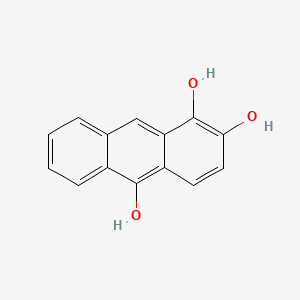
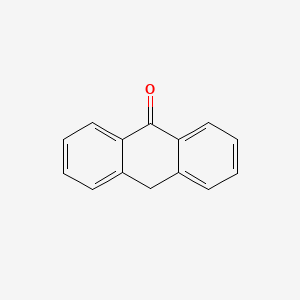
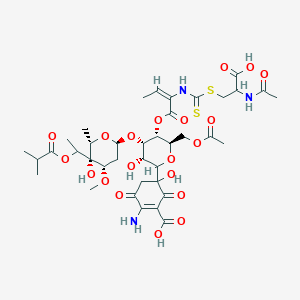
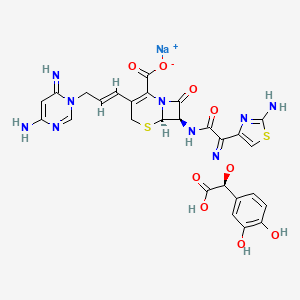
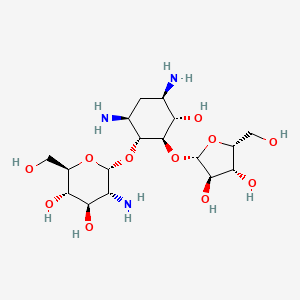
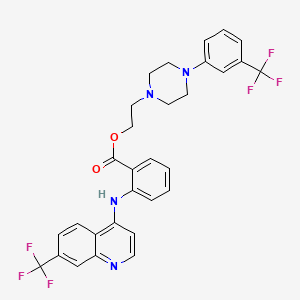
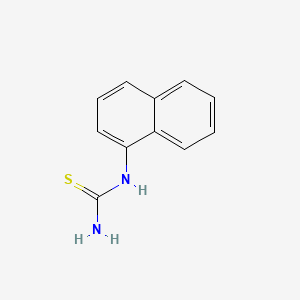
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide](/img/structure/B1665578.png)
